Chromoionophore X

Description

Properties

IUPAC Name |

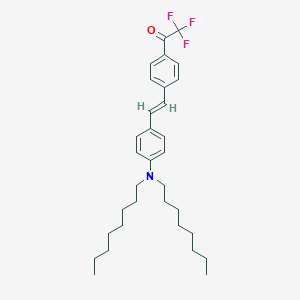

1-[4-[(E)-2-[4-(dioctylamino)phenyl]ethenyl]phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3NO/c1-3-5-7-9-11-13-25-36(26-14-12-10-8-6-4-2)30-23-19-28(20-24-30)16-15-27-17-21-29(22-18-27)31(37)32(33,34)35/h15-24H,3-14,25-26H2,1-2H3/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCOAQAROPQVJL-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421744 | |

| Record name | Chromoionophore X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192190-92-4 | |

| Record name | Chromoionophore X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Design Principles and Synthetic Strategies for Chromoionophore X Derivatives

Rational Design Methodologies

The rational design of Chromoionophore X derivatives is a meticulous process aimed at tailoring their properties for specific analytical applications. This involves a deep understanding of how the molecular structure dictates its function, the principles of molecular recognition to ensure selectivity, and the effective integration of signaling components to produce a measurable optical response.

Structure-Function Relationships in Chromoionophore Design

The performance of a chromoionophore is intrinsically linked to its molecular architecture. In the design of derivatives of this compound, a key consideration is the relationship between the compound's structure and its resulting function. This includes optimizing membrane hydrophobicity to prevent the leaching of the chromoionophore and enhancing the amplification of optical signals, potentially through the incorporation of nanomaterials.

The core structure of many chromoionophores, including some derivatives of this compound, is often based on a calixarene (B151959) backbone. This scaffold is then functionalized with specific groups that enable selective ion recognition through structural rearrangements. The diffusion coefficients of the chromoionophore and its ion-complex within the sensing membrane are also critical factors, as they influence the sensor's lifetime and detection limits. psu.edu Therefore, a rational design approach considers these diffusion properties to create sensors with sub-nanomolar detection capabilities. psu.edu

The interplay between the chromoionophore, a selective ionophore, and an ion-exchanger within a polymer membrane forms the basis of the sensing mechanism. acs.org This mechanism often relies on a competitive interaction between the target analyte and hydrogen ions, which in turn modulates the optical properties of the chromoionophore. acs.orgnih.gov

Ligand Specificity and Molecular Recognition Motifs

At the heart of a chromoionophore's utility is its ability to selectively bind to a target ion. This selectivity is governed by the principles of molecular recognition, where the three-dimensional structure of the ionophore component is designed to be complementary to the specific size, charge, and coordination geometry of the target ion. wikipedia.org

The interaction between the ionophore and the ion is a form of host-guest chemistry, driven by noncovalent forces such as hydrogen bonding, metal coordination, and van der Waals forces. wikipedia.org For instance, this compound is utilized in sodium-selective sensors, where its structure is optimized to form a stable complex with Na+ ions. acs.orgacs.org This selective binding is often achieved through the incorporation of macrocyclic structures, such as crown ethers or calixarenes, which create a pre-organized cavity for the target ion. tandfonline.comresearchgate.net

The design of the ligand (the ionophore) can be refined to enhance its specificity. For example, creating a conformational mismatch between the ligand and its primary target can surprisingly improve the selectivity of the recognition process, acting as a form of "conformational proofreading". plos.org The geometry and volume of the binding cavity are crucial, and even subtle changes can significantly impact ligand recognition. nih.gov

Integration of Signaling Moieties for Optical Response

The defining characteristic of a chromoionophore is its ability to signal the binding of an ion through a change in its optical properties. This is achieved by integrating a chromogenic or fluorogenic moiety into the molecular structure. This signaling unit is responsible for the change in color (absorbance) or fluorescence upon ion complexation. mostwiedzy.pl

The choice of the signaling moiety is critical and is often guided by the desired optical response. For instance, some chromoionophores are designed to be "turn-on" fluorescent sensors, where the fluorescence intensity increases upon binding to the target ion. acs.org The integration of the ionophore and the chromophore can be achieved in several ways. In some designs, the chromophore is an integral part of the macrocyclic structure of the ionophore. researchgate.net In others, the ionophore is covalently linked to a separate chromogenic molecule. researchgate.net

The mechanism of the optical response often involves processes like photo-induced electron transfer or intramolecular charge transfer, which are modulated by the binding of the ion. researchgate.net The rational design of these systems aims to maximize the change in the optical signal upon ion binding to ensure high sensitivity. This can involve tuning the electronic properties of the chromophore and its interaction with the ionophore.

Synthetic Approaches to this compound Derivatives

The synthesis of this compound and its derivatives involves sophisticated organic chemistry techniques. The synthetic strategies can be broadly categorized into the construction of macrocyclic and acyclic structures, each presenting unique challenges and advantages.

Macrocyclic Chromoionophore Synthesis

Macrocyclic structures are a cornerstone in the design of highly selective ionophores. The synthesis of macrocyclic chromoionophores often involves a macrocyclization step, where a linear precursor is induced to form a cyclic molecule. A common strategy is the diazocoupling of aromatic diamines with other aromatic components, such as pyrrole, under high dilution conditions to favor intramolecular cyclization over polymerization. researchgate.net

Calixarenes, a class of macrocycles, serve as versatile platforms for building chromoionophores. Their synthesis allows for the introduction of various functional groups at specific positions on the calixarene scaffold, enabling the creation of highly selective ionophores. tandfonline.com For example, calix psu.eduarenes bearing two distal azophenol moieties have been shown to be highly selective chromogenic ionophores for larger alkali metals. tandfonline.com The synthesis of these derivatives often involves the reaction of a functionalized calixarene with other reagents to introduce the chromophoric and additional binding sites. tandfonline.com

Another approach involves the synthesis of crown ethers with integrated chromophoric units. For instance, azo-coupled macrocyclic chromoionophores incorporating benzene (B151609) or pyridine (B92270) subunits have been synthesized to act as sensors for mercury(II) ions. nih.gov The synthesis of these compounds allows for the fine-tuning of their selectivity and optical response by modifying the components of the macrocycle. nih.gov

Acyclic Chromoionophore Synthesis

While macrocyclic structures offer high selectivity due to their pre-organized binding cavities, the synthesis of acyclic chromoionophores can be more straightforward and offer greater flexibility in design. These "open-chain" structures can still achieve high selectivity by wrapping around the target ion.

The synthesis of acyclic chromoionophores often involves the coupling of an ion-binding fragment with a chromogenic unit. For example, chromogenic cryptands and their acyclic analogs have been synthesized, exhibiting tautomerism that is sensitive to the presence of metal ions. acs.org The synthesis of such molecules allows for the investigation of structure-property relationships in a more modular fashion.

The synthesis of functionalized chromene and chroman derivatives represents another avenue for creating acyclic chromoionophores. These syntheses can be achieved through various organic reactions, including formal [4+2] annulations, providing access to a diverse range of structures. researchgate.netnih.gov The development of green synthesis strategies, such as using environmentally friendly solvents and catalysts, is also an active area of research for the production of these compounds. nih.gov

Derivatization for Tunable Properties

The functional properties of this compound, a lipophilic pH indicator crucial for ion-selective optical sensors, can be precisely tuned through chemical derivatization. google.comacs.org These modifications are strategically implemented to alter the molecule's electronic and steric characteristics, thereby influencing its pKₐ value, spectral properties, and selectivity towards specific ions. google.comacs.org

The core structure of this compound, often based on a calixarene scaffold, provides a versatile platform for derivatization. mdpi.com The synthesis of derivatives typically involves multi-step organic reactions, starting with the synthesis of the core structure, followed by functionalization with various groups. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups to the chromophoric part of the molecule can significantly impact its acidity and, consequently, its response range. google.com

A common strategy involves the modification of the upper or lower rim of the calixarene backbone. For example, attaching different substituents to the phenolic oxygen atoms of a calixarene can alter the electronic density of the chromophore. Research on related chromoionophores, such as those based on Nile Blue derivatives, has shown that introducing groups like carboxyl or benzoyl has a strong electron-withdrawing effect. google.com This effect decreases the electron density on the nitrogen atom of the diethylamino group, leading to a lower pKₐ value and a shift in the sensor's operative pH range. google.com

The following table illustrates how different substituents on a chromoionophore framework can affect its pKₐ value, based on findings from related oxazinoindoline dyes which, like this compound, function as H⁺-chromoionophores.

| Derivative | Substituent | Measured pKₐ |

| Ox Y | Isopropyl | 9.80 ± 0.03 |

| Ox R | N,N-dimethylamino | 12.85 ± 0.03 |

| Ox B | N,N-dimethylamino | 12.95 ± 0.03 |

| Data derived from studies on oxazinoindoline chromoionophores, illustrating the principle of pKₐ tuning by derivatization. acs.org |

This tunability allows for the rational design of this compound derivatives tailored for specific analytical applications, such as measuring ion concentrations in physiological fluids or environmental samples, where a particular pH response range is required. researchgate.net

Influence of Molecular Architecture on Sensing Performance

The sensing performance of this compound is intrinsically linked to its three-dimensional molecular architecture. The spatial arrangement of its constituent parts, including the ionophore unit, the chromophore, and any appended substituents, dictates its selectivity, sensitivity, and response mechanism.

Steric and Electronic Effects of Substituents

Substituents introduced into the this compound framework exert profound steric and electronic effects that modulate its ion-sensing capabilities. sigmaaldrich.comucsb.edu

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, directly influences the acidity (pKₐ) of the chromoionophore. google.comucsb.edu Electron-withdrawing groups, through an inductive effect, pull electron density away from the chromophore's acidic proton, making it more readily donated and thus lowering the pKₐ. google.comchem960.com For example, in related chromogenic calix chem960.comarenes, the presence of nitro groups (electron-withdrawing) enhances the acidity of phenolic protons. ucsb.edu Conversely, electron-donating groups increase the electron density, making the proton less acidic and raising the pKₐ. chem960.com This principle allows for the fine-tuning of the sensor's response to a specific pH range, which is critical for its function in ion-selective optodes where it competes with the target ion for a binding site. acs.org

Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can significantly affect the accessibility of the ion-binding cavity and the conformational flexibility of the molecule. sigmaaldrich.com In calixarene-based chromoionophores, bulky substituents on the upper rim can pre-organize the molecule into a specific conformation (e.g., a 'cone' conformation) that is more selective for a particular ion size. mdpi.com For instance, increasing the size of an alkyl substituent can make it more difficult for larger ions to approach the binding site, thereby enhancing selectivity for smaller ions. sigmaaldrich.com This steric control is a key design principle for achieving high selectivity in ion recognition. labsolu.ca

Conformational Dynamics and Recognition Events

The process of ion recognition by this compound is a dynamic event involving significant conformational changes within the molecule. mdpi.comrsc.org The binding of a target cation induces a structural reorganization of the chromoionophore to optimize the coordination geometry. mdpi.com

In calixarene-based systems, the macrocyclic platform is not rigid and can adopt different conformations. Upon complexation with a metal ion, the calixarene scaffold can switch from a more flexible conformation to a more rigid, organized structure. mdpi.commdpi.com For example, studies on azocalix chem960.comarene chromoionophores have shown that metal complexation can cause two initially parallel aromatic rings to tilt outwards to better coordinate with the cation. mdpi.com This conformational change brings the donor atoms of the ionophore into closer proximity with the ion, stabilizing the complex. mdpi.com

This ion-induced conformational change is directly coupled to the optical properties of the chromophore. The change in the local environment and the geometry of the chromophore alters its electronic transition energies, resulting in a detectable change in the absorption or fluorescence spectrum. mdpi.comrsc.org In some designs, the binding event can bring two chromophoric units closer together, leading to excimer formation, or separate them, causing a quenching of excimer emission, providing a ratiometric signaling mechanism. rsc.org For instance, in certain pyrene-functionalized crown ethers, the binding of a potassium ion forces a conformational change that separates the two pyrene (B120774) arms, leading to an enhancement of monomer emission and a quenching of excimer emission. rsc.org This dynamic interplay between molecular conformation and optical signal is the fundamental basis for the sensing function of this compound.

Sensing Mechanisms and Signal Transduction in Chromoionophore X Systems

Ion Exchange Principles

At its core, the sensing mechanism is an ion-exchange process involving the analyte ion and a reference ion, which is almost universally a proton (H⁺). acs.orgunige.chrsc.org The chromoionophore itself does not typically bind the target ion directly but rather responds to the changes in proton concentration within the membrane that result from the selective binding of the target ion by a dedicated ionophore. rsc.orgpsu.edu This design circumvents the need to develop a unique chromoionophore for every target analyte. rsc.org

Chromoionophore X is a lipophilic pH indicator that exhibits distinct optical properties in its protonated and deprotonated states. As a member of the stilbene (B7821643) family of dyes, its response is based on changes in absorbance rather than fluorescence. acs.orgunige.ch The equilibrium between the protonated (CH⁺) and deprotonated (C) forms of the chromoionophore within the hydrophobic sensor membrane is the fundamental source of the optical signal.

The degree of protonation is directly related to the concentration of hydrogen ions within the membrane, which in turn is dictated by the ion-exchange equilibrium with the sample. psu.edunih.gov This relationship can be observed through spectral changes; for instance, as an increasing number of chromoionophore molecules become protonated, the absorbance peak corresponding to the protonated form intensifies, while the peak for the deprotonated form diminishes. nih.gov

Table 1: Protonation-Dependent Optical Characteristics of Chromoionophore Systems

| State | Chemical Form | Condition | Resulting Optical Change |

|---|---|---|---|

| Protonated | CH⁺ | High H⁺ concentration in the membrane | Increased absorbance at the characteristic wavelength for the protonated form. |

| Deprotonated | C | Low H⁺ concentration in the membrane | Increased absorbance at the characteristic wavelength for the deprotonated form. |

The ion exchange at the heart of the sensor's function can operate through two primary mechanisms, depending on the charge of the target analyte.

Competitive Ion Exchange (Cations): For the detection of cations, the mechanism is a competition between the target cation (e.g., Na⁺) and protons (H⁺) from the sample for interaction with the selective ionophore in the membrane. acs.orgunige.chnih.gov As the concentration of the target cation in the sample increases, more cations are extracted into the sensor membrane by the ionophore. To maintain charge neutrality, a corresponding number of protons are released from the protonated chromoionophore, shifting its equilibrium toward the deprotonated state. rsc.orgpsu.edu This results in a measurable change in the absorbance spectrum.

Cooperative Ion Exchange (Anions): For the detection of anions, the mechanism involves the co-extraction of the target anion and a proton from the sample into the organic sensor phase. rsc.orgnih.gov An increase in the anion concentration in the sample leads to a greater influx of both the anion and H⁺ into the membrane. nih.gov The increased proton concentration within the membrane shifts the chromoionophore's equilibrium toward its protonated form, again producing a quantifiable optical signal. rsc.orgnih.gov

In this compound systems, the proton (H⁺) acts as the crucial reference ion. acs.orgrsc.org The optical signal is not generated by the target analyte's direct interaction with the chromoionophore, but rather by the chromoionophore's response to the fluctuation of the reference ion's activity within the sensing membrane. unige.chrsc.org The concentration of the analyte directly modulates the concentration of H⁺ in the membrane through the competitive or cooperative exchange mechanisms. unige.ch Therefore, the chromoionophore functions as an optical transducer, converting the chemically-encoded information (the H⁺ activity) into an observable signal. rsc.org For this mechanism to function reliably, especially in biological or environmental samples, the pH of the sample solution must often be known or kept constant with a buffer. nih.govrsc.org

Interaction with Ionophores and Ion Exchangers

The performance of a this compound-based optode is critically dependent on the other active components within the sensor membrane, namely the ionophore and the ion exchanger. The careful selection and combination of these components allow for the tuning of the sensor's selectivity, sensitivity, and dynamic range.

A powerful synergy exists between the ionophore and this compound. The ionophore is a highly selective ligand that is responsible for recognizing and binding the target analyte, thereby conferring selectivity to the entire sensor system. rsc.orgacs.org this compound, being a generic pH indicator, provides the universal transduction mechanism. rsc.org

A well-documented example of this synergy is the use of Sodium Ionophore X in sensors for sodium ions (Na⁺). nih.govacs.orgaip.org In such a system, Sodium Ionophore X selectively binds Na⁺ from the sample. aip.org This binding event drives the ion-exchange reaction, causing the release of a proton from this compound. nih.govaip.org The resulting deprotonation leads to a color change, signaling the presence and concentration of sodium. In this relationship, the ionophore acts as the recognition element, while the chromoionophore serves as the reporting element. This synergistic design has also been noted in sensors for other ions, such as yttrium, where a compound like tri-n-octyl phosphine (B1218219) oxide (TOPO) is used to enhance the complexation between the ionophore/chromoionophore and the target ion. rsc.org

Ion exchangers are lipophilic salts incorporated into the sensor membrane primarily to ensure electroneutrality and prevent the uncontrolled leaching of other components. rsc.orgnih.govgoogle.com The selection of the ion exchanger and its compatibility with the chromoionophore and ionophore are essential for modulating the sensor's response. nih.gov

The type of components required depends on the charge of the ionophore and chromoionophore being used. For instance:

When a neutral carrier (ionophore) is used for anion sensing, it can be paired with a neutral chromoionophore . The binding of the anion is accompanied by the co-extraction of a proton, which protonates the chromoionophore to maintain charge balance. nih.gov

This demonstrates that by carefully selecting the combination of a neutral or charged chromoionophore with an appropriate ion exchanger, the sensor's response characteristics can be precisely controlled.

Table 2: Modulation of Anion Sensor Response via Component Selection

| Ionophore Type | Chromoionophore Type | Required Additive | Mechanism for Charge Neutrality |

|---|---|---|---|

| Neutral Carrier | Neutral Chromoionophore (C) | None | Anion (X⁻) and proton (H⁺) co-extraction protonates the chromoionophore (C → CH⁺). |

| Neutral Carrier | Charged Chromoionophore (C⁻) | Lipophilic Cationic Ion Exchanger (R⁺) | The membrane initially contains [C⁻R⁺]. Anion (X⁻) and proton (H⁺) co-extraction leads to [C⁻H⁺], freeing R⁺. |

| Charged Carrier (I⁺) | Charged Chromoionophore (C⁻) | None | The membrane contains [C⁻I⁺]. Anion (X⁻) and proton (H⁺) co-extraction leads to formation of neutral species. |

Host-Guest Interactions and Complexation Thermodynamics

The operational principle of sensors based on this compound is rooted in host-guest chemistry. In this framework, a larger "host" molecule forms a complex with a smaller "guest" molecule or ion through non-covalent interactions. For this compound, which typically functions as a lipophilic pH indicator, the sensing mechanism involves a competitive interaction for an ionophore within the sensor membrane. The target analyte ion (the "guest") competes with a hydrogen ion (H⁺) for a place within the ionophore (the primary "host").

This process can be summarized as follows:

A selective ionophore within the sensor's organic membrane is designed to bind with a specific target analyte.

In the absence or at low concentrations of the analyte, the system is balanced with a certain concentration of protons (H⁺) complexed by either the ionophore or the chromoionophore.

When the sensor is exposed to a sample containing the target analyte, the analyte ions are selectively extracted from the aqueous sample phase into the organic membrane phase by the ionophore.

To maintain charge neutrality within the membrane, this extraction of a cation analyte necessitates the release of another cation from the membrane. In this competitive system, a proton (H⁺) is displaced.

The released proton then becomes available to interact with and protonate the this compound molecule. This protonation event represents the key host-guest interaction for the chromoionophore, altering its electronic properties and, consequently, its optical characteristics.

Signal Transduction Modalities

Signal transduction refers to the conversion of the chemical recognition event (ion binding) into an observable output signal. For this compound, this transduction is primarily based on its optical properties.

Absorbance-Based Changes

The principal method of signal transduction for this compound is through changes in its light absorbance spectrum. nih.govalfa-chemistry.comfishersci.se As an azobenzene (B91143) or stilbene derivative, this compound possesses a conjugated system of electrons (a chromophore) that absorbs light at specific wavelengths in the visible spectrum.

The protonation state of the molecule directly influences this electron system. The deprotonated (basic) form and the protonated (acidic) form of this compound are two distinct chemical species with different electronic configurations and, therefore, different absorbance spectra. sigmaaldrich.com The binding of a target analyte leads to a change in the local H⁺ concentration within the sensing membrane, shifting the equilibrium between the protonated and deprotonated forms of this compound. nih.govsigmaaldrich.com This shift results in a predictable and measurable change in the absorbance spectrum, such as a decrease in the peak corresponding to the deprotonated form and an increase in the peak for the protonated form. This change in absorbance at a specific wavelength is then correlated to the concentration of the target analyte in the sample. sigmaaldrich.com

Fluorescence-Based Changes

This compound is categorized as a non-fluorescent compound. nih.govalfa-chemistry.comfishersci.se Unlike chromoionophores based on Nile Blue or fluorescein (B123965) derivatives, it does not emit light upon excitation. Consequently, signal transduction based on changes in its intrinsic fluorescence intensity or wavelength is not a viable modality for this compound.

Luminescence and Other Optical Modalities

The signaling mechanism for this compound is confined to absorbance-based (colorimetric) changes. There is no evidence in the scientific literature to suggest its use in sensing modalities based on other forms of luminescence, such as chemiluminescence or phosphorescence.

Förster Resonance Energy Transfer (FRET) Mechanisms

Förster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two light-sensitive molecules (chromophores) that requires a donor chromophore and an acceptor chromophore to be in close proximity. uni.lu A key requirement for the donor is that it must be fluorescent. Since this compound is a non-fluorescent compound, it cannot function as a FRET donor. nih.govalfa-chemistry.comfishersci.se

While a non-fluorescent molecule can theoretically act as a FRET acceptor (a quencher), this mechanism has not been reported for this compound. FRET-based sensing systems typically employ other, fluorescent chromoionophores (such as Chromoionophore III) paired with quantum dots or other dyes, where ion binding modulates the distance or spectral overlap between the donor and acceptor. fishersci.comherts.ac.uk This modality is not applicable to this compound.

Reversibility and Equilibrium Dynamics of Sensing Events

A critical feature of ion-selective optodes that utilize this compound is the reversibility of the sensing process. nih.govnih.gov The entire sensing mechanism is a series of chemical reactions that reach a state of dynamic equilibrium. fishersci.comuni.lu

In a state of dynamic equilibrium, the forward reactions (analyte binding to the ionophore and protonation of the chromoionophore) and the reverse reactions (analyte release and deprotonation of the chromoionophore) occur at equal rates. uni.lunih.govnih.gov This means that once the sensor is placed in a sample, the concentrations of the complexed and uncomplexed species become constant, leading to a stable optical signal. fishersci.com

This equilibrium is not static; if the concentration of the analyte in the sample changes, the equilibrium will shift according to Le Châtelier's principle. An increase in analyte concentration will drive the forward reaction, leading to a change in the optical signal, while a decrease will allow the reverse reaction to dominate, returning the sensor to its previous state. This ability to respond to both increasing and decreasing analyte levels is the definition of a reversible sensor. nih.gov The time it takes for the sensor to respond to a change in concentration and reach a new equilibrium is known as the response time. The reversible and equilibrium-based nature of the sensing event is what allows for continuous or repeated measurements. nih.gov

Advanced Integration and Fabrication of Chromoionophore X Sensing Platforms

Polymer Matrix Incorporation

The most common approach for creating bulk optodes with Chromoionophore X involves its entrapment within a polymer matrix, typically plasticized poly(vinyl chloride) (PVC). google.comumich.edu This method provides a mechanically stable and transparent medium that allows for interaction with the analyte while maintaining the chromoionophore's optical properties. The performance of such sensors is highly dependent on the composition of this membrane.

Optimization of Polymer Composition (e.g., PVC)

The ratio of PVC to other components in the sensing membrane is a critical parameter that influences the sensor's analytical performance, including its response time, sensitivity, and operational lifetime. A higher PVC content can enhance the mechanical robustness of the membrane, but it may also lead to slower diffusion of ions and, consequently, a longer response time. Conversely, a lower PVC content might result in a softer membrane that is more prone to leaching of its components.

Optimization of the PVC content is therefore a crucial step in sensor development. Research in the field of ion-selective optodes has shown that the ideal composition is often a balance between these competing factors. While specific optimization data for this compound is not extensively detailed in publicly available literature, the following table provides illustrative data based on typical optimization studies for similar chromoionophore-based optical sensors.

Table 1: Illustrative Data on the Effect of PVC Concentration on Sensor Performance

| Membrane Composition (wt%) | Response Time (s) | Sensitivity (Absorbance change/pH unit) | Mechanical Stability |

|---|---|---|---|

| 25% PVC | < 30 | 0.45 | Low |

| 33% PVC | 30-60 | 0.42 | Moderate |

| 40% PVC | > 60 | 0.38 | High |

This table presents hypothetical data to illustrate the general trends observed in the optimization of PVC-based optical sensor membranes. The optimal composition for a this compound sensor would require empirical determination.

Role of Plasticizers and Their Impact on Sensing Characteristics

Plasticizers are essential additives in PVC-based sensor membranes. They act as solvent mediators, dissolving the chromoionophore and other active components, and lowering the glass transition temperature of the polymer, which ensures the mobility of ions within the membrane. The choice and concentration of the plasticizer significantly affect the sensor's properties, such as its dynamic range, selectivity, and response stability.

Commonly used plasticizers in these applications include bis(2-ethylhexyl) sebacate (B1225510) (DOS) and o-nitrophenyl octyl ether (NPOE). google.com The polarity of the plasticizer can influence the pKa of the embedded chromoionophore, thereby shifting the sensor's working pH range. For instance, a more polar plasticizer like NPOE can lead to a different response range compared to a less polar one like DOS. google.com

The following interactive table illustrates the potential impact of different plasticizers on the key sensing characteristics of a this compound-based sensor, based on established principles for ion-selective optodes.

Table 2: Impact of Plasticizer Type on this compound Sensor Characteristics

| Plasticizer | Dielectric Constant | Working pH Range (Illustrative) | Response Stability |

|---|---|---|---|

| DOS | ~4 | 5.5 - 7.5 | High |

| NPOE | ~24 | 6.5 - 8.5 | Moderate |

This table contains representative data to demonstrate the influence of plasticizer polarity on the performance of a chromoionophore-based sensor. Actual values would need to be determined experimentally for a specific sensor formulation.

Membrane Preparation Techniques (e.g., casting)

The most prevalent method for preparing this compound-containing PVC membranes is solvent casting. google.com This technique involves dissolving PVC, the plasticizer, this compound, and any other necessary additives (such as an ion exchanger) in a volatile solvent like tetrahydrofuran (B95107) (THF). The resulting cocktail is then poured into a casting ring, often on a glass plate, and the solvent is allowed to evaporate slowly. google.com This process results in a thin, homogeneous, and transparent membrane that can be used as the sensing element.

The thickness and uniformity of the membrane are critical for reproducible sensor performance. Controlled evaporation of the solvent is key to avoiding the formation of pores or an uneven surface. Once formed, the membranes are typically conditioned in a buffer solution before use to ensure stable and reliable measurements.

Nanomaterial Integration

To enhance the performance of optical sensors, including improving sensitivity, reducing response times, and enabling miniaturization, researchers are increasingly exploring the integration of chromoionophores like this compound with various nanomaterials.

This compound in Nanospheres and Nanoparticles

Incorporating this compound into nanospheres or nanoparticles offers several advantages over bulk membranes. The high surface-area-to-volume ratio of nanoparticles can lead to faster response times due to shorter diffusion paths for the analyte. Furthermore, nanoparticle-based sensors can be dispersed in aqueous solutions, opening up possibilities for intracellular measurements and use in microfluidic devices.

The fabrication of such nanosensors typically involves the encapsulation or covalent attachment of this compound within or on the surface of polymer nanospheres. While specific research detailing the synthesis of this compound-loaded nanospheres is limited, the general approach involves techniques like emulsion polymerization or nanoprecipitation. The resulting nanospheres would ideally exhibit a strong and stable optical response to changes in their local environment.

Quantum Dot and Polymer Dot Hybrid Systems

Hybrid systems that combine this compound with quantum dots (QDs) or polymer dots (Pdots) represent a frontier in optical sensing technology. These hybrid materials can leverage the unique photophysical properties of QDs and Pdots, such as their high brightness, photostability, and tunable emission spectra, to create highly sensitive ratiometric sensors.

In a typical hybrid system, the QD or Pdot could act as a Förster resonance energy transfer (FRET) donor, with this compound serving as the acceptor. The efficiency of energy transfer would be modulated by the protonation state of this compound, which in turn is dependent on the analyte concentration. This would result in a ratiometric change in the emission intensity of the donor and acceptor, providing a robust and internally calibrated sensor signal. While the development of such hybrid systems with this compound is still an emerging area, the principles of FRET-based sensing are well-established and offer a promising avenue for future research.

Nanorod and Nanocapsule Formulations

The encapsulation of this compound within nanostructures like nanorods and nanocapsules offers significant advantages for sensor development. These formulations provide a protective microenvironment for the sensing components, improving their stability and preventing leaching.

Nanorods: The high aspect ratio of nanorods provides a large surface area for interaction with analytes. This compound can be incorporated into nanorod-based sensors either by being embedded within the nanorod matrix during synthesis or by being adsorbed onto the surface. For instance, gold nanorods are often functionalized with a polymer shell that can host the chromoionophore, allowing the sensor to leverage the localized surface plasmon resonance (LSPR) properties of the nanorods for signal transduction.

Nanocapsules: Nanocapsules offer a core-shell structure where this compound, along with an ionophore and ionic additives, can be encapsulated within a liquid core or a polymeric matrix, surrounded by a semi-permeable polymer shell. This configuration mimics the traditional liquid membrane of an optode but on a nanoscale. The shell protects the sensing cocktail from the bulk sample, enhancing the sensor's longevity and robustness, particularly in complex biological media.

| Formulation Type | Core Components | Shell Material | Typical Diameter | Key Advantage |

| Nanorod-Based | Gold, Zinc Oxide | Polymer Shell, Silica (B1680970) | 10-100 nm | High surface area, LSPR signal enhancement |

| Nanocapsule | This compound, Ionophore | Poly(methyl methacrylate), Polystyrene | 50-500 nm | Reduced leaching, enhanced stability |

Surface Modification and Immobilization Strategies on Nanostructures

Effective immobilization of this compound onto nanostructured surfaces is critical for creating stable and reusable sensors. Various strategies have been developed to covalently or non-covalently attach the sensing molecules to materials like gold nanoparticles, quantum dots, and silica nanoparticles.

Covalent Attachment: This approach involves forming a stable chemical bond between the chromoionophore and the nanostructure. For surfaces rich in hydroxyl or amine groups, such as silica nanoparticles, silanization is a common first step. This is followed by cross-linking reactions using agents like glutaraldehyde (B144438) to bind the chromoionophore. For gold nanoparticles, thiol chemistry is often employed, where a modified this compound with a thiol group forms a strong gold-sulfur bond.

Non-Covalent Immobilization: Strategies like physisorption, electrostatic interaction, and entrapment within a polymer layer are also utilized. Layer-by-layer assembly, for example, allows for the creation of multilayered films on nanostructures where this compound is alternated with oppositely charged polyelectrolytes. Plasma polymerization is another novel technique used to create a thin, functional polymer film on a nanostructure surface, which can incorporate or bind the chromoionophore.

| Immobilization Strategy | Nanostructure Substrate | Linkage Type | Stability | Research Finding |

| Thiol-Gold Binding | Gold Nanoparticles | Covalent (Au-S) | High | Provides robust sensors for repeated use. |

| Silanization/Cross-linking | Silica Nanoparticles, QDs | Covalent (Amide/Imine) | High | Versatile method for oxide-based nanomaterials. |

| Layer-by-Layer Assembly | Various | Electrostatic | Moderate | Allows precise control over film thickness. |

| Plasma Polymerization | Gold, Sapphire | Covalent/Entrapment | High | Creates a stable, functionalized surface layer. |

Solid-State and Porous Media Platforms

Moving towards solid-state sensors reduces the reliance on plasticized polymer membranes, which can suffer from plasticizer leaching and limited mechanical strength. Porous media provide a high surface area and a defined structure for entrapping this compound.

Entrapment in Silica Xerogel Matrices

The sol-gel process is a versatile method for creating porous silica glass matrices at room temperature, making it ideal for entrapping delicate organic molecules like this compound. In this method, silicon alkoxide precursors (e.g., tetramethoxysilane, TMOS) are hydrolyzed and condensed to form a porous silica network. The chromoionophore, dissolved in the initial solution, becomes physically entrapped within the growing matrix.

The resulting xerogel is a rigid, optically transparent material with interconnected pores that allow analyte diffusion. The properties of the xerogel, such as pore size and hydrophobicity, can be tuned by adjusting the sol-gel synthesis conditions (e.g., precursor type, water-to-precursor ratio, catalyst). This tuning is crucial for optimizing the sensor's response time and sensitivity.

| Precursor | Catalyst | Resulting Pore Size | Key Feature | Reference Finding |

| TMOS | Acid (e.g., HCl) | 2-10 nm | Small pores, high mechanical stability | Entrapment can enhance the thermal and pH stability of the entrapped molecule. |

| MTEOS/TEOS Mix | Base (e.g., NH4OH) | 10-50 nm | Increased hydrophobicity, larger pores | The synthesis route significantly affects the interaction between the entrapped molecule and the pore walls. |

Integration into Porous Monolithic Polymers

Porous monolithic polymers are highly cross-linked, continuous polymeric structures characterized by a network of interconnected pores. They are fabricated via in-situ polymerization of a mixture containing functional monomers, cross-linkers, an initiator, and a porogenic solvent. The porogen is a non-reactive solvent that is removed after polymerization, leaving behind the porous structure.

This compound can be integrated into these monoliths in two primary ways:

Non-covalent entrapment: The chromoionophore is dissolved in the polymerization mixture and becomes physically trapped within the polymer matrix as it forms.

Covalent immobilization: A monomer derivative of this compound is synthesized and co-polymerized into the monolithic structure, ensuring its permanent integration.

These materials offer excellent mechanical stability and flow-through properties, making them suitable for use in chromatographic columns or as flow-through sensors. The surface chemistry of the monolith can be easily modified to enhance its performance.

This compound in Paper-Based Sensor Formats

Paper-based analytical devices (PADs) have emerged as a low-cost, portable, and user-friendly platform for chemical sensing. For this compound, paper (cellulose) acts as an excellent solid substrate for the direct adsorption of the necessary sensing components (chromoionophore, ionophore, and ionic additives).

In this format, the hydrophobic sensing components are directly adsorbed onto the hydrophilic paper fibers. This creates a distinct hydrophobic microenvironment that enables the optical ion-sensing mechanism to function without the need for a traditional plasticized polymer membrane. Liquid samples wick through the paper via capillary action, interacting with the immobilized this compound to produce a colorimetric response that can be read by the naked eye or a simple camera phone. The fabrication of these sensors can be as simple as spotting the sensing cocktail onto filter paper and allowing it to dry.

| Fabrication Method | Hydrophobic Barrier | Detection Method | Key Advantage |

| Wax Printing | Wax | Colorimetric (Camera/Scanner) | Simple, low-cost patterning. |

| Inkjet Printing | Hydrophobic Ink | Colorimetric/Electrochemical | High-resolution, automated fabrication. |

| Direct Adsorption | None (Hydrophobic microenvironment) | Colorimetric (Camera) | Plasticizer-free, simple preparation. |

Microfluidic and Advanced Fabrication Techniques

Microfluidics offers precise control over fluid handling in miniaturized systems, making it an ideal platform for integrating this compound-based sensors. These "lab-on-a-chip" devices enable automated analysis with very small sample volumes.

Fabrication of microfluidic devices for this compound sensing involves several techniques:

Soft Lithography: This is the most common method, typically using polydimethylsiloxane (B3030410) (PDMS). A master mold is created, and liquid PDMS is cast over it and cured. The resulting PDMS chip with microchannels is then bonded to a substrate. The sensing components can be flowed into a channel and adsorbed or immobilized onto the channel walls.

Laser Ablation: A focused laser is used to directly etch microchannels into polymer substrates like PMMA or polycarbonate. This technique allows for rapid prototyping.

3D Printing (Additive Manufacturing): Techniques like stereolithography (SLA) and fused deposition modeling (FDM) are increasingly used to create complex, three-dimensional microfluidic devices directly from a digital design. This allows for the fabrication of integrated sensing regions and fluidic pathways in a single step.

Hot Embossing and Injection Molding: These replication techniques are suited for high-volume production. A heated mold is pressed into a thermoplastic substrate (hot embossing) or molten polymer is injected into a mold (injection molding) to create the microfluidic chip.

These advanced fabrication methods allow for the integration of this compound sensing regions directly within complex analytical systems, enabling multi-analyte detection and integrated sample preparation.

Droplet Microfluidics for Biphasic Sensing

Droplet microfluidics has emerged as a powerful high-throughput platform for a multitude of applications, including chemical analysis. In the context of ion sensing with this compound, a biphasic sensing strategy is often employed. This approach utilizes two immiscible phases, typically an aqueous phase carrying the analyte and an organic phase containing the sensing components.

The fundamental principle involves the dissolution of this compound, along with a specific ionophore and an ion-exchanger, into a water-immiscible oil. umich.eduumich.edu This functionalized oil phase and the aqueous sample are then merged within a microfluidic device, typically at a T-junction, to generate a segmented flow of discrete aqueous droplets separated by oil segments. umich.edu The sensing mechanism is based on a competitive extraction process at the oil-water interface of the droplets.

In the absence of the target analyte cation in the aqueous phase, protons from the buffered aqueous sample can partition into the organic phase, protonating this compound. This protonation event leads to a change in the optical properties of the chromoionophore, such as its absorbance or fluorescence, which can be monitored in real-time. umich.edu When the target cation is present, the ionophore selectively binds to it, facilitating its extraction into the organic phase. This process competes with the protonation of this compound, resulting in a concentration-dependent optical response. umich.eduumich.edu

One of the significant advantages of this technique is the rapid response time, as the large surface-area-to-volume ratio of the microdroplets facilitates fast mass transfer between the two phases. bohrium.com Furthermore, this method is well-suited for the analysis of complex biological samples, such as whole blood, as the optical signal is detected from the clear oil phase, thus avoiding interference from the sample matrix. umich.edubohrium.com

Table 1: Performance Characteristics of Biphasic Sensing in Droplet Microfluidics with Chromoionophore-Based Systems

| Analyte | Chromoionophore (Representative) | Ionophore | Dynamic Range | Response Time (t95) | Reference |

| K⁺ | Chromoionophore I | Valinomycin | 10⁻⁶ M to 10⁻¹ M | < 1 s | umich.edu |

| Na⁺ | Not Specified | Sodium Ionophore X | Not Specified | Not Specified | rsc.org |

| Ca²⁺ | Chromoionophore I | Calcium Ionophore II | Not Specified | Not Specified | rsc.org |

| Protamine | Chromoionophore I | Dinonylnaphthalene sulfonic acid | 1 to 20 µg/mL | < 1 s | umich.edu |

Layer-by-Layer Assembly

Layer-by-layer (LbL) assembly is a versatile thin-film fabrication technique that allows for the precise control of the composition and thickness of the sensing layer at the nanoscale. mdpi.com This method is based on the sequential adsorption of oppositely charged species, such as polyelectrolytes, nanoparticles, or charged dye molecules, onto a solid substrate. mdpi.commdpi.com

For the fabrication of optical sensors, this compound, if suitably charged, can be directly assembled with an oppositely charged polyelectrolyte. Alternatively, a charged polymer matrix can be created, and the chromoionophore can be incorporated within this matrix. The LbL technique offers the advantage of creating uniform and stable thin films on various substrates, including optical fibers. mdpi.com

The performance of LbL-based sensors is influenced by factors such as the number of bilayers, the pH of the deposition solutions, and the specific polyelectrolytes used. For instance, in the development of a pH sensor, the number of deposited bilayers can affect the dissociation constant (pKa) of the immobilized indicator dye. umich.edu The ability to tailor the film architecture at the molecular level allows for the optimization of sensor sensitivity and response range. nih.gov

Table 2: Research Findings on Layer-by-Layer Assembled Optical Sensors

| Sensor Type | Immobilized Species | Substrate | pH Range | Key Findings | Reference |

| pH Sensor | Brilliant Yellow (BY) and Poly(allylamine hydrochloride) (PAH) | Optical Fiber | 6.80 - 9.00 | Sensitivity of 4.65 nm wavelength shift per 0.2 pH units. | umich.edu |

| pH Sensor | Polyethylenimine (PEI) and Polyacrylic acid (PAA) | Long-Period Fiber Grating | 5.92 - 9.23 | Sensitivity of up to 6.3 nm/pH. | nih.gov |

| Electrochemical Sensor | Alizarin Red S (ARS) and Branched poly(ethylene imine) (BPEI) | ITO-coated glass | Not Applicable | Film stability is dependent on the assembly method. | mdpi.com |

Covalent Linking to Support Materials

Covalent immobilization offers a robust method for attaching this compound to a solid support, preventing leaching and thereby enhancing the long-term stability of the sensor. nih.gov This approach involves the formation of a stable covalent bond between the chromoionophore and the support material, which can be a polymer, silica particles, or other functionalized surfaces. researchgate.netnih.gov

To achieve covalent attachment, this compound needs to possess a suitable functional group that can react with a complementary group on the support material. For example, chromoionophores can be synthesized with polymerizable groups, such as acrylic moieties, allowing for their incorporation into a polymer matrix through copolymerization. umich.edu Another strategy involves modifying the support material to introduce reactive sites, such as N-hydroxysuccinimide esters, which can then react with amine groups on the chromoionophore.

The choice of the support material and the linking chemistry can significantly impact the performance of the resulting sensor. For instance, immobilization on highly porous materials can provide a large surface area for interaction with the analyte, leading to improved sensitivity. researchgate.net Covalent attachment has been successfully used to develop a variety of optical sensors, including pH sensors for fermentation monitoring and ion-selective optodes. researchgate.net

Table 3: Detailed Research Findings on Covalently Linked Chromoionophore Sensing Platforms

| Chromoionophore/Dye | Support Material | Linking Chemistry | Application | Performance Highlights | Reference |

| Nile Blue Derivatives | Methacrylate-based polymers | Copolymerization | Ion-selective optodes | Stable immobilization, prevents leaching. | umich.edu |

| Fluoresceinamine | Copolymers of acryloylamino acid and chloroalkyl acrylate | Not Specified | pH sensing | Sensitivity is dependent on copolymer composition. | researchgate.net |

| Hydroxyazobenzene dyes | Cellulose films | Vinylsulfonyl chemistry | pH monitoring | Tailorable pKa values of the immobilized dyes. | bohrium.com |

| Pyranine (HPTS) | Silica microparticles | Non-covalent immobilization (for comparison) | pH microsensors | Surface charge of the support governs sensitivity. | nih.gov |

Performance Characterization and Optimization for Chromoionophore X Based Sensors

Analytical Selectivity Enhancements

Analytical selectivity is a sensor's most critical parameter, defining its ability to distinguish the target analyte from other interfering ions present in the sample. For Chromoionophore X-based sensors, selectivity is primarily conferred by the chosen ionophore, a molecule designed to bind a specific ion. rero.chpjoes.com However, significant enhancements can be achieved by strategically manipulating the sensor's composition and operational parameters.

Strategies for Minimizing Cross-Interference

Cross-interference occurs when non-target ions are extracted into the sensing membrane, contributing to the signal and causing inaccurate readings. pjoes.com Minimizing this effect is paramount for reliable analysis, especially in complex matrices like biological fluids or environmental samples.

Several strategies are employed to enhance selectivity:

Ionophore Selection : The primary determinant of selectivity is the ionophore. The development of highly selective ionophores, often originating from research into ion-selective electrodes (ISEs), is the first line of defense against cross-interference. mdpi.com

Addition of Ionic Sites : Incorporating lipophilic ionic additives, such as tetraphenylborate (B1193919) salts, into the membrane is a crucial strategy. pjoes.com These additives help to establish a well-defined ion-exchange equilibrium at the sample-membrane interface, which can improve the selectivity against interfering ions of the same charge as the analyte. rsc.org

Membrane Optimization : The physical and chemical properties of the polymer matrix and plasticizer can be tuned to disfavor the partitioning of interfering ions into the membrane. For instance, adjusting the polarity of the membrane can influence the extraction constants of various ions. semanticscholar.orgresearchgate.net

pH Control of Sample : Because the sensing mechanism relies on a competition with hydrogen ions, controlling the pH of the sample with a buffer is essential. nih.gov This stabilizes the baseline response and can be adjusted to optimize the sensor's sensitivity and selectivity for the target ion. For example, for nitrite (B80452) sensors, a lower pH buffer can increase sensitivity. nih.gov

Specific Ion Recognition Studies (e.g., K+, Na+, Mg2+, Cs+, Pb2+, Co2+, Nitrite, Ammonium)

The selectivity of a this compound-based sensor is quantified by its selectivity coefficients (Kpoti,j), which describe the sensor's preference for the primary ion (i) over an interfering ion (j). A smaller coefficient indicates better selectivity (i.e., less interference). These coefficients are highly dependent on the ionophore paired with this compound.

For example, when this compound is paired with a Na⁺-selective ionophore (e.g., Sodium Ionophore X), it shows excellent selectivity for sodium over other biologically relevant cations. nih.gov Similarly, when used with nitrite-selective ionophores like cobalt(III) or rhodium(III) ligand complexes, the resulting sensor can selectively detect nitrite over highly lipophilic anions such as perchlorate (B79767) and thiocyanate. nih.gov Calixarene-based ionophores, which can be functionalized with azo groups similar to this compound, have demonstrated high selectivity for K⁺ over Li⁺, Na⁺, Cs⁺, Mg²⁺, and Ca²⁺. osti.gov Other studies using different ionophores have reported high selectivity for Pb²⁺ and Cr³⁺ over a wide range of common cations including K⁺, Na⁺, Mg²⁺, Cs⁺, Pb²⁺, and Co²⁺. researchgate.net

The following table summarizes representative selectivity data from studies on optical sensors that utilize a chromoionophore/ionophore system, illustrating the performance achievable for various ions.

Interactive Table 1: Selectivity Coefficients for Various Ions in Chromoionophore-Based Sensor Systems This table presents a compilation of logarithmic selectivity coefficients (log KpotPrimary Ion, Interfering Ion) from various studies. The specific ionophore used dictates the selectivity for the primary ion.

| Primary Ion | Interfering Ion | Log Kpoti,j (Representative Value) | Reference Ionophore Type |

| K⁺ | Na⁺ | -4.2 | Valinomycin |

| Na⁺ | K⁺ | -2.5 | Sodium Ionophore X |

| Nitrite | Thiocyanate | <-2.0 | Co(III) Corrole |

| Nitrite | Perchlorate | <-2.0 | Co(III) Corrole |

| Pb²⁺ | Cu²⁺ | -1.5 | Thiacalix semanticscholar.orgarene |

| Pb²⁺ | Cd²⁺ | -1.8 | Thiacalix semanticscholar.orgarene |

| Cs⁺ | Na⁺ | -1.2 | Calix rsc.orgarene |

| Co²⁺ | Ni²⁺ | -0.5 | Porphyrin derivative |

| Ammonium (B1175870) | K⁺ | -0.9 | Nonactin |

| Mg²⁺ | Ca²⁺ | -0.7 | ETH 5504 |

Impact of Membrane Composition on Selectivity Coefficients

The sensor membrane is typically a polymeric matrix, most commonly poly(vinyl chloride) (PVC), made flexible with a high concentration of a plasticizer. semanticscholar.org The choice of these components profoundly affects the sensor's analytical performance, including its selectivity. mdpi.com

Plasticizer Polarity : The plasticizer, which acts as the membrane solvent, influences the dielectric constant of the sensing phase. semanticscholar.org This, in turn, affects the solvation of ions and ion-ionophore complexes within the membrane. belnauka.by Using a polar plasticizer like o-nitrophenyl octyl ether (o-NPOE) compared to a non-polar one like bis(2-ethylhexyl) sebacate (B1225510) (DOS) can alter the ion-exchange equilibrium and thus change the selectivity coefficients. semanticscholar.orgmdpi.com Studies have shown that optimizing the plasticizer can reduce selectivity coefficients by an order of magnitude. belnauka.by For instance, for some divalent anions, o-NPOE is preferred, while for others, dibutyl phthalate (B1215562) yields better selectivity. belnauka.by

Polymer Matrix : While PVC is standard, other polymers can be used. The interaction between the polymer backbone and the embedded sensing components can influence their mobility and distribution, subtly affecting selectivity.

Ionic Additives : The type and concentration of lipophilic ionic sites (e.g., sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate - NaTFPB) are critical. rsc.org These sites ensure charge balance within the membrane and facilitate the ion-exchange process. Optimizing their concentration relative to the ionophore is necessary to achieve the best selectivity. pjoes.com

Interactive Table 2: Effect of Membrane Components on Selectivity

| Component | Parameter | Effect on Selectivity | Example |

| Plasticizer | Polarity / Dielectric Constant | Alters ion and complex solvation energies, modifying the ion-exchange constant. | Using o-NPOE instead of DOS can improve selectivity for certain ions by favoring the partitioning of the target ion complex. semanticscholar.orgmdpi.com |

| Ionic Additive | Concentration | Improves selectivity by defining the ion-exchange stoichiometry and reducing the membrane's resistance to ion transfer. pjoes.comrsc.org | Adding NaTFPB to a cation-selective membrane enhances its response to the primary ion over interferents. rsc.org |

| Polymer | Matrix Type | Can influence the mobility and activity of the ionophore and chromoionophore. | While PVC is common, alternative matrices may offer different component compatibility and leaching profiles. |

Sensitivity and Detection Limit Optimization

Sensitivity refers to the magnitude of signal change for a given change in analyte concentration, while the detection limit is the lowest concentration that can be reliably measured. rsc.org For this compound-based sensors, these parameters are not fixed but can be tuned by adjusting the sensor formulation and the measurement conditions.

Influence of this compound Concentration

The concentration of this compound within the membrane is a critical parameter that must be optimized to balance signal strength and dynamic range.

Dynamic Range : The relative concentrations of the chromoionophore and the ionophore dictate the sensor's dynamic range. nih.gov For instance, in a potassium sensor, using a lower molar amount of ionophore compared to the chromoionophore can shift the optimal sensing range to lower potassium concentrations. nih.gov Conversely, increasing the ionophore concentration relative to the chromoionophore can shift the response range to higher concentrations. nih.gov

Component Leakage : Excessively high concentrations of the chromoionophore can lead to its leaching from the membrane, especially in continuous use, causing signal drift and a shortened sensor lifetime. rsc.orggoogle.com An optimal concentration, often around 1-10 mmol/kg of the membrane cocktail, is typically chosen to provide a robust signal without compromising stability. nih.govrsc.org

Optimization of Optical Readout Parameters

The method used to measure the optical signal is as important as the chemical composition of the sensor.

Wavelength Selection : this compound, like other pH indicators, has distinct absorbance maxima for its protonated and deprotonated forms. nih.govunizar.es For accurate measurement, absorbance is monitored at one or both of these peaks. For example, as the analyte concentration increases, it causes the deprotonation of the chromoionophore, leading to a decrease in absorbance at the wavelength corresponding to the protonated form and an increase at the wavelength for the deprotonated form. nih.govunizar.es

Ratiometric Measurement : The most robust optical readout method is ratiometric measurement. annualreviews.orgresearchgate.net This involves calculating the ratio of the absorbance at two different wavelengths (e.g., the peaks of the protonated and deprotonated forms). nih.govmit.edu This approach provides significant advantages:

It compensates for fluctuations in light source intensity. annualreviews.org

It corrects for variations in the total amount of dye (e.g., due to photobleaching or minor leaching). mit.edu

It minimizes artifacts from sample turbidity or background color. annualreviews.org

It provides a more stable and reproducible signal, leading to improved precision and lower effective detection limits. researchgate.net

Isosbestic Point : The presence of a clean isosbestic point—a wavelength at which the total absorbance does not change as the chromoionophore transitions between its two forms—is a strong indicator of a clean, two-species equilibrium, confirming the sensor is functioning as expected. unizar.es

By carefully optimizing these chemical and optical parameters, sensors based on this compound can be tailored for high-performance applications, delivering the required selectivity and sensitivity for the quantitative analysis of a wide range of important ions.

Response Kinetics and Time Resolution

The temporal characteristics of a sensor's response are critical for applications requiring real-time monitoring. The response kinetics of this compound-based sensors dictate how quickly and reliably they can measure changes in analyte concentration.

Factors Affecting Response Time (e.g., diffusion, equilibrium time)

The response time of an optical sensor based on this compound is governed by the kinetics of the ion-exchange process between the sample and the sensing phase. Several factors influence how quickly a stable optical signal is achieved.

Equilibrium Time: The sensor's response relies on reaching a new thermodynamic equilibrium after a change in analyte concentration. annualreviews.org This involves the complete process of ion extraction, complexation with the ionophore, and the subsequent protonation/deprotonation of this compound. annualreviews.orgpnas.org

Membrane Properties: The physical and chemical properties of the sensor matrix are crucial.

Thickness: Thicker membranes generally lead to longer response times as the diffusion path for the analyte is increased. rsc.orgmdpi.com

Composition: The composition of the membrane, including the type and ratio of polymer (e.g., PVC), plasticizer (e.g., DOS, o-NPOE), and additives, significantly impacts the mobility of the sensing components and the analyte within the matrix. mostwiedzy.pl A higher plasticizer content can increase the mobility of membrane constituents, leading to faster response times. mostwiedzy.pl

Component Affinity and Basicity: The kinetic performance is also intrinsically tied to the chemical properties of the sensing molecules. A high binding affinity between the ionophore and the target ion, coupled with a high basicity of the chromoionophore, can lead to slower response and recovery times. acs.org

Analyte Concentration: The response time can be dependent on the concentration of the analyte. rsc.org Sensors may respond faster at higher concentrations and more slowly when measuring trace amounts, with response times ranging from seconds to several minutes. acs.orgnih.gov

Achieving Rapid and Stable Sensor Responses

Optimizing sensor design and composition is key to achieving the rapid and stable responses necessary for many applications.

A primary strategy for accelerating response time is to reduce the diffusion path length for the analyte. This has been effectively achieved by moving from traditional bulk film optodes to nanoparticle-based sensors (nanosensors). rsc.org These nanosensors, which are essentially emulsified droplets of the sensing cocktail, have a very high surface-area-to-volume ratio. This dramatically shortens the time required for equilibration, often reducing response times from several minutes to mere seconds. rsc.orgnih.govacs.org

A stable response is obtained when the ion-exchange equilibrium is fully established, resulting in a constant optical signal. mdpi.com For instance, in one study of a pH sensor using Chromoionophore ETH 5294 (a type of this compound), a stable absorbance reading was achieved after 5 minutes of exposure to the analyte solution. mdpi.com The reversibility of the sensor is also critical for continuous monitoring, allowing it to return to its baseline state when the analyte concentration decreases. nih.gov This can be challenging if the ionophore-analyte complex is too stable. acs.org

Fine-tuning the sensor cocktail is another effective method. Selecting a chromoionophore with lower basicity and an ionophore with a moderate binding affinity for the target ion can prevent kinetic limitations, enabling faster equilibration and improved reversibility. acs.org

The following table summarizes typical response times observed for different sensor formats and compositions.

| Sensor Format | Analyte | Chromoionophore System | Typical Response Time (t95) | Reference |

| Bulk Membrane | Pb(II) | Diazocrown-based | 3 - 7 minutes | mostwiedzy.pl |

| Bulk Membrane | pH | ETH 5294 | 5 minutes | mdpi.com |

| Nanosensor | Lithium | Chromoionophore-based | < 15 seconds | nih.gov |

| Optode Sensor | Ammonium | Tripodal Ionophore/Chromoionophore | 33 seconds (high conc.) to 2.8 min (low conc.) | acs.orgnih.gov |

| Emulsion Sensor | K+ | Valinomycin/Solvatochromic Dye | < 5 seconds | acs.org |

| Urea (B33335) Biosensor | Urea (pH) | ETH 5294 | 9 minutes | mdpi.com |

t95 refers to the time taken to reach 95% of the final signal.

Calibration Methodologies and Quantification

To translate the optical signal from a this compound-based sensor into a quantitative measure of analyte concentration, a robust calibration process is essential. This involves systematically correlating the sensor's optical output to known concentrations of the target analyte.

Spectrophotometric and Fluorometric Calibration Curves

Calibration is most commonly performed using spectrophotometry (measuring absorbance) or fluorometry (measuring fluorescence). google.comnih.gov A calibration curve is constructed by plotting the optical response of the sensor against the logarithm of the analyte concentration or activity.

The process typically involves:

Preparing Standards: A series of standard solutions with known concentrations of the target analyte are prepared, often in a buffer solution to maintain a constant pH. nih.govicm.edu.pl

Measuring Endpoints: The sensor's optical signal is measured in solutions that induce the fully protonated and fully deprotonated states of the chromoionophore (e.g., using strong acid and strong base solutions like 0.1 M HCl and 0.1 M NaOH). nih.govmdpi.com

Recording Response: The sensor is exposed to each standard solution, and the absorbance or fluorescence spectrum is recorded after the response has stabilized. nih.gov

Calculating the Response Parameter: A ratiometric approach is frequently used. This involves calculating the ratio of the absorbance or fluorescence intensity at two wavelengths, typically corresponding to the protonated and deprotonated forms of this compound. nih.govnih.gov This method provides an internally referenced signal that is less susceptible to fluctuations in lamp intensity, sensor path length, or dye concentration. mdpi.com The degree of chromoionophore deprotonation, denoted as α, is a common response parameter calculated from these measurements. nih.gov

Plotting the Curve: The calculated response parameter (e.g., α, or the intensity ratio) is plotted against the logarithm of the analyte concentration. The resulting plot is typically a sigmoidal curve. acs.orgresearchgate.net

The following equation is often used to calculate the degree of deprotonation (α) from absorbance data:

α

A

prot

A

prot

A

deprot

Where:

A is the absorbance at a given analyte concentration.

Aprot is the absorbance of the fully protonated chromoionophore.

Adeprot is the absorbance of the fully deprotonated chromoionophore. nih.gov

Image Analysis for Optical Readout (e.g., RGB values, hue)

As an alternative to conventional spectrometers, image-based methods using devices like flatbed scanners or digital cameras offer a low-cost and portable way to quantify the colorimetric response of this compound sensors. mostwiedzy.pldoi.org

In this approach, known as Digital Color Analysis (DCA), the sensor's color change upon exposure to the analyte is captured as a digital image. mostwiedzy.pl Image analysis software is then used to extract quantitative color information from a defined region of the sensor image.

Commonly used color parameters for calibration include:

RGB Values: The intensity of the Red, Green, and Blue channels are measured. The channel that shows the most significant change corresponding to the sensor's color transition is often used for calibration. doi.org

CIELAB Color Space: This color space is designed to be more perceptually uniform than RGB. The hue-angle (hab) is particularly useful as it is less affected by illumination inconsistencies. researchgate.net

A calibration curve is then generated by plotting the chosen color parameter (e.g., average luminosity of the best channel, hue-angle) against the analyte concentration. researchgate.netdoi.org

Linear Range and Dynamic Range Determination

The performance of a sensor is characterized by its dynamic and linear ranges.

Dynamic Range: This is the entire concentration range over which the sensor produces a quantifiable change in its optical signal. nih.gov For many this compound-based sensors, the dynamic range can be very wide, sometimes spanning several orders of magnitude. researchgate.netresearchgate.net

Linear Range: The linear range is the portion of the dynamic range where the sensor's response is directly proportional to the logarithm of the analyte concentration. rsc.orgresearchgate.net This is typically the steepest, most central part of the sigmoidal calibration curve. For practical purposes, this is the most useful range for quantification.

Limit of Detection (LOD): This is the lowest concentration of an analyte that can be reliably detected and distinguished from a blank or zero-concentration sample. researchgate.net It is often calculated as the concentration that produces a signal three times the standard deviation of the baseline noise. nih.gov

The table below shows examples of dynamic and linear ranges for sensors utilizing this compound or similar systems.

| Sensor Type | Analyte | Dynamic Range | Linear Range | Limit of Detection | Reference |

| Polymer Monolith Sensor | Cadmium(II) | Not Specified | 0–300 µg/L | 0.32 µg/L | researchgate.net |

| PIM-based Sensor | Zirconium(IV) | 4.0–110 ng mL⁻¹ | 4.0–110 ng mL⁻¹ | 1.20 ng mL⁻¹ | rsc.org |

| Nanosensor | Potassium | 1 µM – 100 mM | Not Specified | 0.1 mM | nih.govacs.org |

| Optode Sensor | Ammonium | Wide dynamic range | Not Specified | ~15 nM | acs.orgnih.gov |

| Urea Biosensor (Reflectometric) | Urea | Not Specified | 50–500 mM | 10 mM | mdpi.com |

In some cases, mathematical transformations, such as a decimal logistic transformation, can be applied to the sigmoidal response curve to extend the linear dynamic range available for quantification. researchgate.net

Theoretical and Computational Investigations of Chromoionophore X

Quantum Mechanical and Quantum Chemical Methods

A thorough search of academic databases and scientific publications did not yield specific studies detailing the application of quantum mechanical and quantum chemical methods to Chromoionophore X. Consequently, information regarding its electronic structure calculations, predicted optical spectra, and the characterization of its ground and excited states from a theoretical perspective is not available to be presented.

Electronic Structure Calculations of this compound

Prediction of Optical Spectra (Absorption and Emission)

While experimental data on the absorption and emission maxima of this compound exist, studies presenting the prediction of its optical spectra using computational methods like Time-Dependent Density Functional Theory (TD-DFT) were not found.

Characterization of Ground and Excited States

Information regarding the theoretical characterization of the ground and excited electronic states of this compound, including their geometries and energy levels, is not present in the reviewed literature.

Computational Modeling of Sensing Mechanisms

The computational modeling of the sensing mechanisms of this compound, which would provide critical insights into its function as an ion sensor, also appears to be an under-researched area.

Simulating Ion Binding and Protonation Events

No publicly available research could be found that details the simulation of ion binding or protonation events with this compound. Such simulations would be crucial for understanding the thermodynamics and kinetics of its interaction with target ions.

Analysis of Charge Transfer Dynamics

Similarly, a detailed analysis of the charge transfer dynamics within this compound upon ion binding or photoexcitation, which is fundamental to its operation as a chromoionophore, has not been the subject of published computational studies.

Theoretical Descriptors for Ion Selectivity

The ability of this compound to selectively respond to specific ions is a cornerstone of its function as a sensor. Theoretical descriptors, derived from computational models, provide a quantitative measure of this selectivity, enabling researchers to predict and understand its ion-binding preferences. One of the most critical descriptors is the acidity constant (pKa), which quantifies the affinity of the chromoionophore for protons. In the context of ion-selective sensors, the apparent pKa of the chromoionophore within a specific membrane environment dictates its response range and selectivity.

Computational studies, often in conjunction with experimental measurements, have been instrumental in determining these values. For instance, the pKa of a representative chromoionophore, ETH 5294, has been determined in different polymeric membrane compositions, highlighting the significant influence of the local environment on its ion-binding affinity. mdpi.com

Acidity Constants (pKa) of a Representative Chromoionophore (ETH 5294) in Different Membrane Compositions

| Membrane Composition | pKa |

|---|---|

| Poly(vinyl chloride) with bis(2-ethylhexyl)sebacate (PVC-DOS) | 10.6 |

| Poly(vinyl chloride) with o-nitrophenyloctylether (PVC-NPOE) | 8.3 |

Data sourced from Qin, Y., & Bakker, E. (2002). mdpi.com